2-(N-Ethylanilino)ethanol is a highly versatile, mono-hydroxylated tertiary amine intermediate primarily utilized in the synthesis of azo disperse dyes (such as Disperse Red 1, Disperse Red 13, and Disperse Yellow 82) and nonlinear optical (NLO) chromophores. Featuring a clear to yellow liquid profile with a melting point of 36-38°C and a boiling point of 268°C, it offers a precise balance of lipophilicity (LogP ~1.88) and chemical reactivity. Its unique structure—combining an electron-donating N-ethyl group with a reactive 2-hydroxyethyl chain—enables highly controlled electrophilic aromatic substitution (azo coupling) while providing a terminal primary alcohol site for subsequent esterification or polymer anchoring .
Substituting 2-(N-Ethylanilino)ethanol with closely related analogs fundamentally alters downstream product performance and processability. Replacing it with N,N-diethylaniline eliminates the terminal hydroxyl group, drastically reducing the hydrophilicity and aqueous dissolution rate of the resulting disperse dyes, which can lead to uneven dyeing and agglomeration defects. Conversely, substituting it with N-phenyl-diethanolamine introduces a second hydroxyl group, changing the molecule from a mono-ol to a diol. This alters the stoichiometry during polymer anchoring or esterification, risking unwanted cross-linking or gelation in NLO chromophore synthesis, and shifts the lipophilicity profile away from the optimal range required for high-substantivity polyester dyeing [1].
Comparative studies on azo dyes demonstrate that the choice of the amine coupling component directly dictates the dye's aqueous behavior. Dyes synthesized using 2-(N-Ethylanilino)ethanol exhibit a significantly higher dissolution rate in aqueous solutions containing naphthalenesulphonic acid-formaldehyde condensates compared to those synthesized with N,N-diethylaniline. The presence of the terminal hydroxyl group enhances hydrophilicity, preventing dye particle agglomeration [1].
| Evidence Dimension | Aqueous dissolution and hydrophilicity |
| Target Compound Data | Enhanced solubility and rapid dissolution rate |
| Comparator Or Baseline | N,N-diethylaniline-derived dyes (lower solubility and slower dissolution) |
| Quantified Difference | Markedly higher solubility in surfactant solutions due to the added hydroxyl group |
| Conditions | Aqueous solutions containing formaldehyde condensation of naphthalenesulphonic acid |
Faster and more complete dissolution is critical for preventing dye spots and ensuring uniform coloration in industrial textile dyeing processes.
In the synthesis of advanced electro-optic materials, such as the azochromophore AZ1, 2-(N-Ethylanilino)ethanol serves as a critical coupling agent with 2-cyan-4-nitroaniline or 2-amino-5-formylthiophene. Unlike N-phenyl-diethanolamine, which possesses two reactive hydroxyl sites that can lead to uncontrolled cross-linking during polymer matrix incorporation (e.g., PMMA guest-host systems), 2-(N-Ethylanilino)ethanol provides a single, predictable hydroxyl anchoring point. This ensures a strict 1:1 functionalization ratio without gelation .
| Evidence Dimension | Reactive hydroxyl site availability |
| Target Compound Data | 1 primary hydroxyl group |
| Comparator Or Baseline | N-phenyl-diethanolamine (2 primary hydroxyl groups) |
| Quantified Difference | 1 vs 2 reactive sites, preventing polymer cross-linking |
| Conditions | Esterification or polymer anchoring of azochromophores (e.g., AZ1 in PMMA) |
Single-site reactivity is essential for buyers formulating linear polymer-supported NLO materials where cross-linking would ruin optical clarity and processability.
The specific alkyl substitution on the aniline nitrogen fine-tunes the dye's affinity for synthetic fibers. 2-(N-Ethylanilino)ethanol possesses an ethyl group, yielding an optimal lipophilicity (LogP ~1.88) for disperse dyes targeting polyester and acetate. Substituting with the methyl analog (N-Methyl-N-(2-hydroxyethyl)aniline) reduces the lipophilic character, which can alter the partition coefficient of the dye in the dyebath, potentially reducing exhaustion rates and shifting the final color fastness properties .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
| Target Compound Data | LogP ~1.88 |
| Comparator Or Baseline | N-Methyl-N-(2-hydroxyethyl)aniline (Lower lipophilicity) |
| Quantified Difference | Optimal LogP balance for hydrophobic fiber penetration |
| Conditions | Disperse dye formulation and dyebath exhaustion |
Procuring the exact ethyl derivative ensures the target partition coefficient is met, maintaining standardized dye exhaustion and color fastness on synthetic textiles.
2-(N-Ethylanilino)ethanol is the definitive choice for manufacturing Disperse Red 1, Disperse Red 13, and Disperse Yellow 82. Its specific combination of an ethyl group and a single hydroxyl group ensures the resulting dyes possess the exact lipophilicity required for high exhaustion on polyester, while maintaining excellent aqueous dispersion in surfactant systems.
For researchers and formulators developing electro-optic guest-host systems (such as AZ1 chromophores in PMMA matrices), this compound is preferred over diethanolamine analogs. Its single hydroxyl group allows for precise, linear polymer anchoring without the risk of unwanted cross-linking, preserving the optical clarity and processability of the final material .
In specialty chemical manufacturing, the terminal hydroxyl group of 2-(N-Ethylanilino)ethanol serves as a reliable reactive site for synthesizing customized esters or incorporating the aniline moiety into polyurethane backbones. It is selected over N,N-diethylaniline when post-coupling functionalization is a strict requirement [1].
Corrosive;Acute Toxic;Irritant